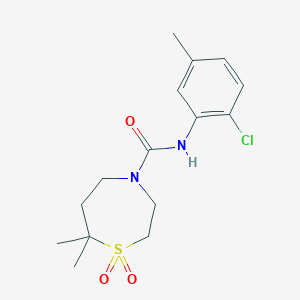
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
Biochemical and Physiological Effects:
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to reduce tumor growth, induce cell cycle arrest, and promote apoptosis. In inflammation research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammatory cell infiltration. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to improve cognitive function, reduce neuronal damage, and promote neurotrophic factor expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments. Additionally, the potential toxicity of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A at high concentrations should be taken into consideration when designing experiments.
Direcciones Futuras
For research on 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A include investigating its potential as a therapeutic agent for different types of cancer, chronic inflammatory diseases, and neurological disorders.
Métodos De Síntesis
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,3-difluorophenol with furan-2-ylmethylamine to form an intermediate product. This intermediate is then reacted with acetic anhydride to form 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A. The synthesis process has been optimized to produce high yields of 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A with good purity.
Aplicaciones Científicas De Investigación
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide A has been shown to improve cognitive function and reduce neuronal damage.
Propiedades
IUPAC Name |
2-(5-bromo-2,3-difluorophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO3/c14-8-4-10(15)13(16)11(5-8)20-7-12(18)17-6-9-2-1-3-19-9/h1-5H,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCMQAPOBHSTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C(=CC(=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)


![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)

![5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one](/img/structure/B7680090.png)
![3-[(2-Ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-methyl-4-(2-thiophen-2-ylethyl)-1,2,4-triazole](/img/structure/B7680091.png)
![2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
![1-Ethyl-5-[[1-(4-methoxy-2-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-triazole](/img/structure/B7680100.png)
![N-methyl-N-propan-2-yl-1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B7680103.png)
![5-Bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7680105.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(3-methyl-4-methylsulfonylphenyl)methanamine](/img/structure/B7680106.png)